Pododacric acid

説明

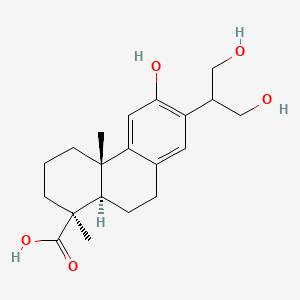

Pododacric acid is a tricyclic aromatic diterpene acid derived from species of the genus Podocarpus . It is known for its complex structure and significant biological activities. The molecular formula of pododacric acid is C20H28O5, and it has a molecular weight of 348.44 g/mol .

特性

CAS番号 |

32630-75-4 |

|---|---|

分子式 |

C20H28O5 |

分子量 |

348.4 g/mol |

IUPAC名 |

(1S,4aS,10aR)-7-(1,3-dihydroxypropan-2-yl)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O5/c1-19-6-3-7-20(2,18(24)25)17(19)5-4-12-8-14(13(10-21)11-22)16(23)9-15(12)19/h8-9,13,17,21-23H,3-7,10-11H2,1-2H3,(H,24,25)/t17-,19-,20+/m1/s1 |

InChIキー |

DARXGOKMAVGSTE-RLLQIKCJSA-N |

異性体SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=CC(=C(C=C23)O)C(CO)CO)(C)C(=O)O |

正規SMILES |

CC12CCCC(C1CCC3=CC(=C(C=C23)O)C(CO)CO)(C)C(=O)O |

製品の起源 |

United States |

準備方法

Pododacric acid can be synthesized through partial synthesis from podocarpic acid. The process involves the formation of its tetra-O-methyl derivative from podocarpic acid The synthetic route typically includes methylation reactions under controlled conditions to achieve the desired product

化学反応の分析

Pododacric acid undergoes various chemical reactions, including:

科学的研究の応用

Pododacric acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of certain resins and coatings.

作用機序

The mechanism of action of pododacric acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but its tricyclic structure plays a crucial role in its biological activity .

類似化合物との比較

Pododacric acid is similar to other diterpenoid acids such as abietic acid, levopimaric acid, palustric acid, and neoabietic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. Pododacric acid is unique due to its specific tricyclic structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying Pododacric acid in complex biological matrices?

- Methodological Answer : Utilize hyphenated techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) for separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, can confirm structural integrity. For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. Ensure reagents are described generically (e.g., "high-purity acetonitrile") to avoid brand bias, and validate methods using internal standards .

- Data Presentation : Include retention times, spectral peaks (with δ values for NMR), and limit of detection/quantification in tabular format, following guidelines for self-explanatory table titles and metric units .

Q. How can researchers optimize the synthesis of Pododacric acid to achieve >95% purity?

- Methodological Answer : Design a factorial experiment to test variables like temperature, catalyst concentration, and reaction time. Use Design of Experiments (DoE) software to identify optimal conditions. Purification via recrystallization (solvent selection) or column chromatography (silica gel, gradient elution) should follow synthesis. Monitor purity via HPLC with UV detection at λ_max specific to Pododacric acid .

- Reproducibility : Document reagent sources (e.g., Sigma-Aldry grade), equipment calibration details, and yield calculations with error margins (±SD) .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported pharmacokinetic data for Pododacric acid?

- Methodological Answer : Conduct a meta-analysis of existing studies, applying heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Use sensitivity analysis to assess confounding variables (e.g., dosing regimens, species-specific metabolism). If discrepancies persist, replicate key experiments under controlled conditions, ensuring standardized protocols for plasma sampling and LC-MS/MS quantification .

- Data Management : Share raw datasets in repositories (e.g., Zenodo) with metadata on assay conditions, and provide cross-tabulated results in supplementary materials .

Q. How should in vitro models be designed to elucidate Pododacric acid’s mechanism of action while minimizing off-target effects?

- Methodological Answer : Employ CRISPR-engineered cell lines to knockout putative target genes, paired with dose-response assays (e.g., 0.1–100 µM concentrations). Include negative controls (vehicle-only) and positive controls (known inhibitors). Use transcriptomic profiling (RNA-seq) to identify differentially expressed pathways. Validate findings with orthogonal assays like surface plasmon resonance (SPR) for binding affinity measurements .

- Ethical Considerations : For studies involving human-derived cells, obtain IRB approval and document donor consent protocols .

Q. What computational strategies improve the predictive accuracy of Pododacric acid’s molecular interactions?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using experimental data (e.g., IC values from enzyme inhibition assays). Apply machine learning models (e.g., Random Forests) trained on PubChem bioactivity data to predict ADMET properties .

- Reproducibility : Publish simulation parameters (force fields, solvation models) and scripts in GitHub repositories .

Methodological Frameworks for Contradiction Analysis

- Hypothesis Testing : Formulate competing hypotheses (e.g., "Pododacric acid inhibits Enzyme X via competitive vs. allosteric mechanisms") and design knockout/rescue experiments to test them .

- Cross-Validation : Compare results across multiple analytical platforms (e.g., SPR vs. ITC for binding affinity) to confirm findings .

Guidelines for Data Reporting

- Tables : Use APA-style tables with clear headers (e.g., "Table 1: Dose-dependent effects of Pododacric acid on cell viability") and footnotes explaining abbreviations .

- Figures : Include high-resolution chromatograms or microscopy images with scale bars, ensuring legends describe statistical tests (e.g., ANOVA p-values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。